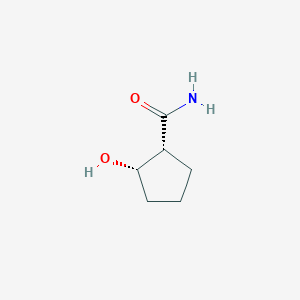

cis-2-Hydroxy-1-cyclopentanecarboxamide

Description

Overview of Cyclopentane-Based Chemical Structures in Research

Cyclopentane (B165970), a five-membered carbocyclic ring, is a prevalent scaffold in numerous natural products and synthetic molecules of medicinal interest. nih.gov While sometimes considered less "privileged" in drug discovery compared to other ring systems, the cyclopentane motif has been successfully utilized as a core structure in several significant medicinal chemistry programs, demonstrating its value in biomedical research. nih.gov The synthetic challenge of creating stereochemically complex cyclopentane derivatives has historically been a barrier, but modern synthetic methods have made these intricate structures more accessible. nih.gov The inherent three-dimensionality of the cyclopentane ring allows for the precise spatial arrangement of functional groups, which is a critical aspect of rational drug design. This includes applications such as creating conformational restrictions, filling hydrophobic pockets in biological targets, and directing key pharmacophoric elements.

Significance of cis-2-Hydroxy-1-cyclopentanecarboxamide within Carbocyclic Chemistry

This compound is a member of a class of 1,2-disubstituted alicyclic compounds that serve as important models for studying supramolecular self-assembly. The presence of both a hydrogen bond donor (the hydroxyl group and the amide N-H) and acceptor (the carbonyl oxygen and the hydroxyl oxygen) in a fixed spatial orientation due to the cis stereochemistry on the cyclopentane ring dictates how these molecules interact with each other in the solid state.

Research has shown that stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides are instrumental in understanding the principles of crystal packing. researchgate.net The racemic crystals of these chiral molecules are fundamentally organized by two primary types of intermolecular hydrogen bonds: O–H···O=C and C=O···H–O. researchgate.net The specific arrangement of these bonds leads to various predictable patterns of close packing, including the formation of hydrogen-bonded chains. researchgate.net In the case of racemic (1R,2R)-2-hydroxy-1-cyclopentanecarboxamide, which corresponds to a trans configuration, parallel homochiral chains are observed. researchgate.net The study of these patterns in cyclopentane derivatives provides foundational knowledge for crystal engineering and the design of materials with specific solid-state properties.

Importance of Stereochemical Configuration in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and plays a pivotal role in molecular design, particularly in the development of therapeutic agents. researchgate.netnih.gov The spatial configuration of a molecule influences its physical, chemical, and biological properties. researchgate.netresearchgate.net Two molecules with the same chemical formula but different stereochemistry, known as stereoisomers, can have vastly different effects.

The significance of stereochemistry is particularly evident in the interaction between a drug molecule and its biological target, such as an enzyme or receptor. nih.govnih.gov These interactions are highly specific, often likened to a key fitting into a lock, where the three-dimensional shape of the drug is critical for binding and eliciting a biological response. nih.gov Consequently, understanding and controlling the stereochemistry of a molecule is essential for designing effective and selective drugs. researchgate.netnih.gov

The fixed cis relationship between the hydroxyl and carboxamide groups in this compound is a prime example of how stereochemistry dictates molecular behavior. This specific arrangement influences the cyclopentane ring's conformation and governs the formation of intramolecular and intermolecular hydrogen bonds, which in turn determines its crystal structure and potential biological activity. The study of such conformationally restricted molecules provides valuable insights into the structural requirements for molecular recognition and interaction.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of Related Cyclopentane Derivatives

| Property | Value | Compound |

| Molecular Formula | C₆H₁₁NO₂ | cis-3-Hydroxy-1-cyclopentanecarboxamide |

| Molecular Weight | 129.16 g/mol | cis-3-Hydroxy-1-cyclopentanecarboxamide |

| XLogP3-AA | -0.7 | cis-3-Hydroxy-1-cyclopentanecarboxamide |

| Hydrogen Bond Donor Count | 2 | cis-3-Hydroxy-1-cyclopentanecarboxamide |

| Hydrogen Bond Acceptor Count | 2 | cis-3-Hydroxy-1-cyclopentanecarboxamide |

Note: Data for cis-3-Hydroxy-1-cyclopentanecarboxamide is provided as a reference for a closely related structural isomer. Data was computed by PubChem. nih.gov

Table 2: Crystallographic Data Overview for Related Cyclopentane Carboxamides

| Compound | Supramolecular Assembly | Key Feature |

| Racemic (1R,2R)-2-hydroxy-1-cyclopentanecarboxamide (trans) | Parallel homochiral chains (hop) | Polar space group Pca2(1) |

| Racemic (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide (cis) | Antiparallel heterochiral chains (hea) | Centrosymmetric space group P2(1)/c |

Source: Data derived from crystallographic studies on stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-hydroxycyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPNKXDLOYEHIM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369237 | |

| Record name | (1R,2S)-2-hydroxycyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40481-98-9 | |

| Record name | (1R,2S)-2-hydroxycyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Preparation

Classical Approaches to cis-2-Hydroxy-1-cyclopentanecarboxamide Synthesis

The classical synthesis of this compound would likely proceed via the functionalization of readily available cyclopentane (B165970) precursors. The most direct routes involve the amidation of the corresponding carboxylic acid or its ester derivative.

Synthesis from Cyclopentanone (B42830) Derivatives

The synthesis can be envisioned starting from cyclopentanone derivatives, which are versatile starting materials in organic chemistry. A plausible synthetic sequence would involve the introduction of the carboxyl and hydroxyl functionalities with the desired cis-stereochemistry. One potential pathway could involve the metal-ammonia reduction of 2-alkyl-4-hydroxy-3-methoxy-2-cyclo-pentene-1-ones to yield 2-alkyl-4-hydroxy-1-cyclopentanones. wikipedia.org However, a more direct approach would be the derivatization of ethyl 2-oxocyclopentane-1-carboxylate. rsc.org This could be followed by a stereoselective reduction of the ketone and subsequent amidation.

A variety of methods have been developed for the direct amidation of esters. rsc.org These reactions can be promoted by bases such as potassium tert-butoxide or by using reagents like TiCl4 for the direct amination of α-hydroxy amides. rsc.orgnih.gov

Table 1: Illustrative Classical Synthesis Route

| Step | Reactant | Reagents/Conditions | Product |

| 1 | Ethyl 2-oxocyclopentane-1-carboxylate | 1. NaBH4, EtOH (Reduction) 2. H3O+ (Workup) | Ethyl cis-2-hydroxy-1-cyclopentanecarboxylate |

| 2 | Ethyl cis-2-hydroxy-1-cyclopentanecarboxylate | NH3, heat or enzyme catalyst | This compound |

Hydroxylation of Cyclopentanecarboxylic Acid Analogues

An alternative strategy involves the hydroxylation of a cyclopentanecarboxylic acid or cyclopentanecarboxamide (B1346233) derivative. The direct hydroxylation of an unactivated C-H bond is a significant challenge in organic synthesis. However, methods involving the generation of a double bond followed by epoxidation and subsequent ring-opening can be employed to introduce the hydroxyl group with stereocontrol.

The synthesis could start from cyclopent-1-enecarboxylic acid. Epoxidation of the double bond would yield an epoxide, which upon regioselective and stereoselective ring-opening with a suitable nucleophile, followed by functional group manipulations, could lead to the target molecule.

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to classical chemical methods for the synthesis of chiral compounds. acs.org Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is particularly advantageous for the synthesis of a stereochemically defined molecule like this compound.

Enantioselective Bioreductions of Cyclopentanecarboxamide Precursors

Enzymatic reduction of a keto-precursor is a well-established method for producing chiral alcohols. For the synthesis of this compound, a precursor such as 2-oxocyclopentane-1-carboxamide could be subjected to an enantioselective bioreduction. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high stereoselectivity. The choice of the specific enzyme and reaction conditions would be crucial to favor the formation of the cis-isomer. For instance, highly diastereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols has been achieved through the stepwise enzymatic reduction of ketones. acs.org

Diastereoselectivity Influences in Microbial Transformations

Microbial transformations, using whole-cell systems, can also be employed. The diastereoselectivity of these transformations is influenced by the specific microbial strain and the various enzymes present within the cell. For example, nitrile hydratases found in some bacteria can convert nitriles to amides. wikipedia.orgnih.gov A potential biocatalytic route could involve a hydroxynitrile precursor, which is then converted to the corresponding amide by a nitrile hydratase. researchgate.net The stereochemistry of the final product would depend on the stereoselective synthesis of the hydroxynitrile and the substrate tolerance of the enzyme.

Lipases are another class of versatile enzymes that can be used for amide synthesis. They can catalyze the amidation of esters or even carboxylic acids directly. researchgate.netrsc.orgresearchgate.netacs.org For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for this purpose. mdpi.com The reaction can be performed in organic solvents or even in solvent-free systems.

Table 2: Potential Biocatalytic Approaches

| Enzyme Class | Reaction Type | Substrate | Potential Product |

| Ketoreductase (KRED) | Asymmetric Reduction | 2-oxocyclopentane-1-carboxamide | This compound |

| Lipase | Enzymatic Amidation | Ethyl cis-2-hydroxy-1-cyclopentanecarboxylate | This compound |

| Nitrile Hydratase | Nitrile Hydration | cis-2-hydroxy-1-cyclopentanecarbonitrile | This compound |

| Carboxylic Acid Reductase (CAR) | Amide bond formation | cis-2-Hydroxy-1-cyclopentanecarboxylic acid and an amine source | This compound polimi.itresearchgate.net |

Asymmetric Synthesis Techniques for Stereoisomers

The synthesis of specific stereoisomers of 2-Hydroxy-1-cyclopentanecarboxamide requires precise control over the stereochemistry at the two chiral centers. Asymmetric synthesis techniques are employed to achieve this. These methods can involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

The asymmetric synthesis of fully substituted cyclopentanes has been achieved through organocatalytic triple Michael domino reactions, creating multiple C-C bonds and stereocenters in a single pot. nih.gov Strategies for the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes have also been developed, for example, through Suzuki-Miyaura cross-coupling followed by iridium-catalyzed asymmetric hydrogenation. nih.gov

For the synthesis of the target molecule, a chiral pool approach could be utilized, starting from a naturally occurring chiral molecule. Alternatively, a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, could be used to induce stereoselectivity in a key reaction step, such as the reduction of a ketone or the hydrogenation of an alkene. The development of methods for the stereoselective construction of highly functionalized cyclopentanes is an active area of research. nih.govnih.govoregonstate.edu

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. nih.gov For the synthesis of enantiomerically pure this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the two contiguous stereocenters on the cyclopentane ring.

One potential strategy involves the use of an Evans-type oxazolidinone auxiliary. The synthesis would begin with the acylation of a chiral oxazolidinone, for example, with cyclopentenecarbonyl chloride. The resulting N-acyloxazolidinone can then undergo a stereoselective dihydroxylation of the double bond. The directing effect of the chiral auxiliary would favor the formation of one diastereomer of the diol. Subsequent manipulation of the functional groups, including the conversion of one hydroxyl group to the carboxamide and removal of the auxiliary, would yield the target compound.

Another approach could utilize a chiral sulfoxide (B87167) as an auxiliary. The addition of a nucleophile to a cyclopentenone derivative bearing a chiral sulfoxide can proceed with high diastereoselectivity. The resulting product can then be elaborated to the target this compound. The choice of auxiliary and reaction conditions is critical in achieving high diastereomeric excess.

| Chiral Auxiliary Type | General Approach | Key Stereocontrolling Step | Potential Advantages |

| Evans Oxazolidinone | Asymmetric dihydroxylation of an N-enoyl derivative | The facial selectivity of the dihydroxylation reagent is controlled by the chiral auxiliary. | Well-established and predictable stereochemical outcomes. |

| Chiral Sulfoxide | Diastereoselective conjugate addition to a cyclopentenone | The approach of the nucleophile is directed by the bulky chiral sulfoxide group. | High diastereoselectivity can be achieved. |

| Camphorsultam | Asymmetric Michael addition | The stereochemistry of the addition is controlled by the rigid camphor (B46023) backbone. nih.gov | Excellent stereocontrol and the auxiliary is often crystalline, aiding in purification. nih.gov |

Table 1: Overview of Potential Chiral Auxiliary-Mediated Approaches

Stereocontrol in Cyclization and Ring-Closure Reactions

The formation of the cyclopentane ring itself can be a key step for controlling the cis-stereochemistry. Various cyclization strategies can be employed where the stereochemical outcome is directed by the reaction mechanism or by existing stereocenters in the acyclic precursor.

One such method is the intramolecular pinacol (B44631) coupling of a meso-1,3-dione, which can be mediated by reagents like samarium diiodide (SmI₂). This reaction can proceed with high stereoselectivity to form fused carbocyclic systems containing a cis-1,2-diol moiety. nih.gov By choosing an appropriate dione (B5365651) precursor, this method could be adapted to form a cyclopentane ring with the desired cis-hydroxy groups, which can then be converted to the final product.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds. An acyclic diene precursor containing the necessary stereochemical information can be cyclized to form a cyclopentene (B43876) derivative. The stereochemistry of the substituents on the diene will dictate the stereochemistry in the resulting cyclic product. Subsequent functionalization of the double bond would then lead to the cis-disubstituted pattern.

A ring contraction strategy, as mentioned in patent literature for other cyclopentane derivatives, could also be envisioned. google.com This might involve the rearrangement of a suitably substituted cyclohexane (B81311) precursor to form the five-membered ring with the desired cis stereochemistry.

| Cyclization Strategy | Starting Material Type | Key Features | Stereochemical Control |

| Intramolecular Pinacol Coupling | Acyclic dicarbonyl compound | Forms the cyclopentane ring and the two hydroxyl groups simultaneously. nih.gov | The relative stereochemistry of the diol is controlled by the reaction conditions and substrate. |

| Ring-Closing Metathesis (RCM) | Acyclic diene | Forms the cyclopentane ring, with the double bond available for further functionalization. | The stereochemistry of the final product depends on the stereocenters present in the acyclic precursor and the subsequent functionalization steps. |

| Radical Cyclization | Acyclic radical precursor | Formation of the C-C bond to close the ring is often highly stereoselective. | The stereochemical outcome is influenced by the conformation of the transition state. |

Table 2: Stereocontrolled Cyclization and Ring-Closure Reactions

Comparative Analysis of Synthetic Routes for cis- vs. trans-Isomers

The synthesis of 1,2-disubstituted cycloalkanes often yields a mixture of cis and trans isomers, and the selective synthesis of one over the other is a common challenge in organic chemistry. nih.gov The relative thermodynamic stability and the kinetic pathways of formation for the cis and trans isomers of 2-hydroxy-1-cyclopentanecarboxamide are key factors determining the outcome of a synthesis.

In many cases, the trans isomer is the thermodynamically more stable product due to reduced steric strain, with the two bulky substituents on opposite faces of the ring. nih.gov However, the cis isomer can be favored under certain kinetic conditions or through specific synthetic designs that enforce a cis-selective pathway.

Strategies Favoring the cis-Isomer:

Directed Hydrogenation: Catalytic hydrogenation of a cyclopentene precursor from a less hindered face, often directed by an existing functional group, can lead to the cis product.

Intramolecular Reactions: Cyclization reactions where the transition state geometry favors the formation of the cis-fused ring system are effective. For instance, intramolecular delivery of a reagent from a resident functional group will lead to a cis product.

Epoxide Opening: The ring-opening of a cyclopentene oxide with a suitable nucleophile can proceed with inversion of stereochemistry. If the epoxide is formed on the appropriate face of the ring, this can lead to a trans-diol, which can then be manipulated to the target cis-amide. Conversely, a syn-dihydroxylation of a cyclopentene will directly give a cis-diol.

Strategies Favoring the trans-Isomer:

Equilibration: Under thermodynamic control, a mixture of isomers can be equilibrated to favor the more stable trans product. This can be achieved by treatment with a base, which can epimerize the stereocenter adjacent to the carbonyl group.

SN2 Reactions: An intermolecular nucleophilic substitution reaction on a cyclopentyl substrate with a suitable leaving group will proceed with inversion of stereochemistry, which can be used to generate a trans product from a cis precursor or vice-versa.

| Synthetic Approach | Favored Isomer | Rationale |

| Catalytic Hydrogenation of a Substituted Cyclopentene | cis | The catalyst typically coordinates to one face of the double bond, leading to syn-addition of hydrogen. |

| Base-Catalyzed Epimerization | trans | The reaction proceeds towards the thermodynamically more stable isomer, which is often the trans product to minimize steric interactions. |

| Intramolecular Delivery | cis | The reagent is delivered from the same face of the ring as an existing functional group. |

| Intermolecular SN2 Reaction | trans (from cis) or cis (from trans) | The reaction proceeds with inversion of stereochemistry at the reaction center. |

Table 3: Comparative Synthesis of cis- vs. trans-Isomers

Stereochemical Analysis and Conformational Behavior

Absolute and Relative Stereochemistry of cis-2-Hydroxy-1-cyclopentanecarboxamide

This compound is a chiral molecule possessing two stereogenic centers at positions 1 and 2 of the cyclopentane (B165970) ring. The "cis" designation in the name denotes the relative stereochemistry, indicating that the hydroxyl (-OH) and carboxamide (-CONH2) substituents are located on the same face of the cyclopentane ring.

The absolute configuration at these stereocenters is defined using the Cahn-Ingold-Prelog priority rules. This gives rise to a pair of enantiomers:

(1S,2R)-2-hydroxycyclopentane-1-carboxamide

(1R,2S)-2-hydroxycyclopentane-1-carboxamide

A racemic mixture consists of equal amounts of these two enantiomers. The specific spatial arrangement of the functional groups is crucial in determining the molecule's interactions with other chiral molecules and its packing in the crystalline state. The corresponding enantiomers for the related cis-2-aminocyclopentane-1-carboxamide are also designated as (1R,2S) and (1S,2R). nih.gov

Spectroscopic Characterization of Stereoisomers

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of organic molecules. For this compound, the relative "cis" configuration of the hydroxyl and carboxamide groups influences the chemical shifts and coupling constants of the cyclopentane ring protons.

While specific data for the target compound is unavailable, the ¹³C NMR spectrum of a closely related compound, (1R,2S-cis)-2-Hydroxycyclopentanecarboxylic acid ethyl ester, provides expected chemical shift ranges for the carbon atoms of the cyclopentane ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for a this compound Analog

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~175 |

| C2 (CH-OH) | ~74 |

| C1 (CH-C=O) | ~50 |

| C3 | ~34 |

| C5 | ~26 |

| C4 | ~22 |

Data derived from the spectrum of (1R,2S-cis)-2-Hydroxycyclopentanecarboxylic acid ethyl ester.

In ¹H NMR, the protons on the carbons bearing the hydroxyl and carboxamide groups (H1 and H2) would be of particular interest. The coupling constant between these two protons (³JH1H2) would be indicative of their dihedral angle, which is constrained by the cis relationship on the five-membered ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule and can provide information about hydrogen bonding. The IR spectrum of this compound would be characterized by several key absorption bands.

An IR spectrum for the positional isomer, cis-3-Hydroxy-cyclopentanecarboxamide, shows characteristic absorptions that can be extrapolated to the 1,2-isomer. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (amide) | Stretching | 3350-3180 (two bands) |

| C-H (alkane) | Stretching | 3000-2850 |

| C=O (amide I) | Stretching | ~1650 |

| N-H (amide II) | Bending | ~1640 |

| C-O (alcohol) | Stretching | 1260-1000 |

Data based on general IR correlation tables and the spectrum of cis-3-Hydroxy-cyclopentanecarboxamide. nist.gov

The broadness of the O-H and N-H stretching bands would indicate the presence of intermolecular hydrogen bonding in the solid state.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive studies on related alicyclic 2-hydroxycarboxamides and carboxylic acids allow for a detailed prediction of its solid-state behavior. researchgate.netnih.govresearchgate.net

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group and the primary amide group both contain hydrogen bond donors (-OH and -NH₂) and acceptors (O=C and -OH). These interactions lead to the formation of well-defined supramolecular synthons.

In related structures, common hydrogen bonding motifs include:

Amide-amide homosynthons: These typically form a ring structure denoted by the graph set R²₂(8).

Carboxamide-hydroxyl heterosynthons: Interactions between the amide and hydroxyl groups are also highly probable.

Catemeric chains: Head-to-tail hydrogen bonding can lead to the formation of infinite chains.

These hydrogen bonds dictate the self-assembly of the molecules into higher-order structures, such as chains, layers, and three-dimensional networks. researchgate.net

The stereochemistry of the molecules significantly influences the crystal packing.

Enantiopure Crystals: In a crystal composed of a single enantiomer, such as (1S,2R), all molecules are of the same chirality. This can lead to the formation of polar space groups and potentially helical supramolecular structures. Studies on related compounds suggest that homochiral dimers can polymerize into helices during crystal formation. nih.gov

Racemic Crystals: In a crystal of a racemic mixture, both (1S,2R) and (1R,2S) enantiomers are present. This allows for the formation of both homochiral (between like enantiomers) and heterochiral (between opposite enantiomers) interactions. The interplay between these interactions can lead to complex packing patterns. For instance, the trans-isomer, (1R,2R)-2-hydroxy-1-cyclopentanecarboxamide, forms parallel homochiral chains. researchgate.net In contrast, other related racemic compounds form antiparallel layers. researchgate.net It is conceivable that racemic this compound would also form a centrosymmetric crystal structure with well-defined hydrogen-bonded motifs involving both enantiomers.

Analysis of Homochiral and Heterochiral Interactions

In the solid state, the spatial arrangement of chiral molecules like this compound is governed by intermolecular forces, primarily hydrogen bonding. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O) allows for the formation of extensive networks. The chirality of the interacting molecules determines whether these assemblies are homochiral (interactions between molecules of the same chirality) or heterochiral (interactions between molecules of opposite chirality).

X-ray crystallographic studies on stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides have revealed distinct patterns of supramolecular self-assembly. researchgate.net In racemic crystals of such chiral compounds, both homochiral and heterochiral chains of molecules are formed, principally through O-H···O=C hydrogen bonds. nih.gov These chains can then assemble in either a parallel or antiparallel fashion. nih.gov

For instance, in the case of (1R,2R)-2-hydroxy-1-cyclopentanecarboxamide, which has a trans relationship between the substituents, parallel homochiral chains are observed. nih.gov In contrast, derivatives with different stereochemistry have been shown to form parallel heterochiral chains organized in antiparallel layers. nih.gov Furthermore, studies on related structures have shown that homochiral chains can also arrange in an antiparallel array, cross-linked by heterochiral dimers. nih.gov It has been suggested that homochiral dimers with C₂ symmetry can polymerize to form helices during the crystallization process. researchgate.netnih.gov The formation of these supramolecular structures is a key factor in the crystal packing of these compounds.

Conformational Preferences and Ring Dynamics

The cyclopentane ring is a flexible system that adopts non-planar conformations to alleviate torsional strain that would be present in a planar structure. rsc.orgnih.gov The two most common conformations are the "envelope" (with Cₛ symmetry) and the "twist" or "half-chair" (with C₂ symmetry). The presence of substituents on the ring influences the equilibrium between these conformations and the specific puckering of the ring.

Cyclopentane Ring Puckering and Substituent Orientations

For a substituted cyclopentane like this compound, the five-membered ring will pucker in a way that minimizes steric interactions between the substituents and the ring atoms. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

The substituents can occupy either axial or equatorial positions, although these are not as well-defined as in cyclohexane (B81311). An axial substituent is roughly perpendicular to the average plane of the ring, while an equatorial substituent is more in the plane. The cis configuration of the hydroxyl and carboxamide groups in the title compound means they are on the same side of the ring. This will favor a puckered conformation where one substituent can adopt a pseudo-equatorial position to minimize steric strain, while the other may be forced into a more pseudo-axial orientation. Theoretical and spectroscopic studies on similar cyclopentane derivatives, such as cis-cyclopentane-1,2-diol, have shown that envelope conformations with one equatorial and one axial hydroxyl group are preferred. rsc.org

Intramolecular Interactions and Their Stereochemical Implications

The cis arrangement of the hydroxyl and carboxamide groups in this compound creates the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydroxyl group (as a donor) and the carbonyl oxygen of the carboxamide group (as an acceptor), or between an N-H of the amide (as a donor) and the hydroxyl oxygen (as an acceptor). The formation of such a hydrogen bond would create a five- or six-membered ring, which can significantly influence the conformational preference of the cyclopentane ring and the orientation of the substituents.

Chemical Reactivity and Derivatization Strategies

Reactions of the Carboxamide Functionality

The amide group is generally the least reactive of the carboxylic acid derivatives. chemistrysteps.com However, it can undergo several important transformations under specific conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgkhanacademy.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com A subsequent series of proton transfers leads to the expulsion of ammonia (B1221849) (or an amine), which is protonated under the acidic conditions to form an ammonium (B1175870) salt, driving the reaction to completion. libretexts.org

Base-Promoted Hydrolysis : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This process is generally less favorable than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. chemistrysteps.com The reaction is driven forward by using a large excess of the base and heating. An irreversible acid-base reaction between the carboxylic acid product and the liberated amine helps to favor the products. chemistrysteps.comlibretexts.org

Studies on related hydroxy-amides have shown that the presence of a nearby hydroxyl group can influence the rate of hydrolysis. rsc.org For instance, the hydrolysis of ethyl cis-2-hydroxycyclopentanecarboxylate is significantly faster than its unsubstituted counterpart, a phenomenon attributed to factors beyond simple intramolecular hydrogen bonding. rsc.org

The amide functionality can be converted into other important functional groups, expanding the synthetic utility of cis-2-Hydroxy-1-cyclopentanecarboxamide.

Reduction to Amines : A common transformation of primary amides is their reduction to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this purpose. chemistrytalk.org The reaction involves the complete removal of the carbonyl oxygen.

Dehydration to Nitriles : Primary amides can be dehydrated to form nitriles. Reagents like thionyl chloride (SOCl₂) are effective for this transformation. libretexts.org The mechanism involves the initial attack of the amide oxygen on the sulfur of SOCl₂, followed by a series of elimination steps to form the carbon-nitrogen triple bond. libretexts.org

Rearrangement Reactions : The Hofmann rearrangement allows for the conversion of a primary amide to a primary amine with one less carbon atom. chemistrytalk.org This reaction proceeds through an isocyanate intermediate using reagents such as aqueous bromine and sodium hydroxide. chemistrytalk.org

Reactions of the Hydroxyl Group

The secondary alcohol in this compound is a versatile functional group that can undergo a variety of reactions.

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. chemguide.co.uk Acid-catalyzed esterification with a carboxylic acid is a reversible process. libretexts.org To achieve higher yields, the reaction can be driven forward by removing water or using an excess of the alcohol. The use of more reactive acylating agents, such as acid chlorides or anhydrides, provides a more vigorous and often irreversible reaction. chemguide.co.uk

Etherification : The formation of ethers from alcohols, such as in the Williamson ether synthesis, typically involves converting the alcohol into a more nucleophilic alkoxide by treatment with a strong base. This alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-oxo-1-cyclopentanecarboxamide.

Common oxidizing agents for converting secondary alcohols to ketones include:

Chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid. libretexts.orglibretexts.org

Pyridinium chlorochromate (PCC) is a milder reagent that can perform the oxidation under less acidic conditions. libretexts.org

Dess-Martin periodinane (DMP) is another mild and selective oxidizing agent.

The general mechanism for many of these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an elimination step where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond. libretexts.org Tertiary alcohols lack a hydrogen on the carbon atom attached to the -OH group and are therefore resistant to oxidation under these conditions. libretexts.org

The hydroxyl group itself is a poor leaving group (OH⁻). chemistrysteps.com To facilitate nucleophilic substitution, it must first be converted into a better leaving group.

Conversion to Alkyl Halides : In the presence of strong hydrohalic acids (like HBr or HCl), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org Water is a good leaving group, and its departure generates a carbocation intermediate, which is then attacked by a halide ion. This process typically follows an Sₙ1 mechanism for secondary alcohols, which can sometimes lead to rearrangements. libretexts.orgmsu.edu Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used to convert secondary alcohols to the corresponding alkyl chlorides and bromides, often proceeding via an Sₙ2 mechanism. chemistrysteps.comcsueastbay.edu

Conversion to Sulfonate Esters : A common strategy to create an excellent leaving group is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting sulfonate is a very stable anion and an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Interactive Data Tables

Table 1: Summary of Reactions of the Carboxamide Group

| Reaction Type | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Reaction is driven by protonation of the leaving amine. libretexts.org |

| Base-Promoted Hydrolysis | ⁻OH, Heat | Carboxylate Salt | Requires harsh conditions; driven by deprotonation of the carboxylic acid product. chemistrysteps.comlibretexts.org |

| Reduction | 1. LiAlH₄ 2. H₂O | Amine | Complete removal of the carbonyl oxygen. chemistrytalk.org |

| Dehydration | SOCl₂ | Nitrile | Forms a carbon-nitrogen triple bond. libretexts.org |

Table 2: Summary of Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Esterification | R'COOH, H⁺ catalyst or R'COCl | Ester | Reaction with carboxylic acids is reversible. libretexts.org |

| Oxidation | H₂CrO₄, PCC, or DMP | Ketone | Forms 2-oxo-1-cyclopentanecarboxamide. libretexts.org |

| Nucleophilic Substitution | HBr or SOCl₂ | Alkyl Halide | Converts -OH to a better leaving group. chemistrysteps.comlibretexts.org |

| 1. TsCl, pyridine 2. Nu⁻ | Varies (depends on Nucleophile) | Forms a tosylate, an excellent leaving group, for subsequent substitution. |

Ring-Closure Reactions and Heterocycle Formation

The proximate arrangement of the hydroxyl and carboxamide groups in this compound provides a fertile ground for intramolecular cyclization reactions, leading to the formation of fused heterocyclic structures. These reactions are often driven by the formation of a thermodynamically stable bicyclic system.

Intramolecular Cyclization to Form Fused Heterocycles

The intramolecular cyclization of this compound can be envisioned to proceed through several pathways, typically under the influence of acid or base catalysis, or through activation of the hydroxyl or amide functionality. A primary and anticipated reaction is the formation of a bicyclic lactam. This transformation involves the nucleophilic attack of the amide nitrogen onto an activated hydroxyl group (or vice versa, the hydroxyl oxygen onto an activated amide).

For instance, under basic conditions, the amide proton can be abstracted, generating a more nucleophilic amidate anion. Subsequent intramolecular displacement of a leaving group derived from the hydroxyl function (e.g., a tosylate or mesylate) would lead to the formation of a fused γ-lactam. Alternatively, acidic conditions could promote the protonation of the hydroxyl group, facilitating its departure as a water molecule and subsequent attack by the amide oxygen, which after tautomerization could lead to a fused oxazoline-type structure or, under harsher conditions, a lactam.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the principles of such reactions are well-established. The stereocontrolled synthesis of cis-fused bicyclic lactams is a known strategy in organic synthesis, often employing related precursors. nih.gov The success and regioselectivity of these cyclizations are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Table 1: Potential Intramolecular Cyclization Products of this compound

| Product Type | General Structure | Reaction Condition Analogy |

| Fused γ-Lactam | Bicyclic system with a five-membered lactam ring | Base-mediated cyclization of halo-amides or activation of the hydroxyl group |

| Fused Oxazoline (B21484) | Bicyclic system with a five-membered oxazoline ring | Acid-catalyzed cyclization or reaction with coupling agents |

Comparative Cyclization Reactivities of cis- and trans-Isomers

The stereochemical relationship between the hydroxyl and carboxamide groups is a critical determinant in the feasibility and rate of intramolecular cyclization. The cis-isomer, with both functional groups on the same face of the cyclopentane (B165970) ring, is conformationally pre-disposed for cyclization. The proximity of the reacting centers in the cis-configuration facilitates the formation of the necessary transition state for ring closure, leading to a higher reaction rate compared to its trans-counterpart.

In the trans-isomer, the hydroxyl and carboxamide groups are on opposite faces of the cyclopentane ring. For intramolecular cyclization to occur, the cyclopentane ring would need to adopt a highly strained conformation to bring the reacting groups into sufficient proximity. This conformational barrier significantly hinders the cyclization process. Consequently, the trans-isomer is generally much less reactive towards intramolecular cyclization, and intermolecular reactions or other decomposition pathways may be favored under conditions that would promote cyclization in the cis-isomer. This difference in reactivity based on stereochemistry is a well-understood principle in organic chemistry, often referred to as a stereoelectronic effect. scispace.com

Synthetic Utility as an Intermediate in Complex Molecule Construction

The this compound scaffold, particularly in its enantiomerically pure form, represents a valuable chiral building block for the synthesis of more complex and biologically active molecules. The cyclopentane core is a common motif in a wide array of natural products and pharmaceuticals.

The ability of this compound to undergo diastereoselective transformations, including the aforementioned cyclization reactions, makes it a strategic starting material. The resulting fused heterocyclic systems can serve as rigid scaffolds for the further elaboration of substituents in a well-defined three-dimensional arrangement. For example, the synthesis of polyhydroxylated cyclopentane β-amino acids, which are important components of peptidomimetics, has been achieved from related cyclopentane precursors. nih.gov

Furthermore, the hydroxyl and amide functionalities can be orthogonally protected and then selectively deprotected and modified to introduce additional complexity. The hydroxyl group can be oxidized to a ketone, providing a handle for nucleophilic additions or aldol-type reactions. The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in various coupling reactions. The stereocenters present in the molecule can direct the stereochemical outcome of subsequent reactions on the cyclopentane ring.

While specific examples of the use of this compound as a key intermediate in the total synthesis of a complex natural product are not prominently reported, its structural motifs are found in various bioactive compounds. The principles of using chiral cyclopentane derivatives as building blocks are well-established in the synthesis of prostaglandins, carbocyclic nucleosides, and various alkaloids.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to calculate a molecule's optimized geometry, vibrational frequencies, and various electronic properties. For cis-2-Hydroxy-1-cyclopentanecarboxamide, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G* to find the lowest energy structure.

These calculations can provide crucial data points, including the molecule's dipole moment, which influences its solubility and intermolecular interactions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net While specific data for the title compound is not published, representative calculations on analogous structures provide expected values for these key molecular properties. acs.orgnih.gov

Table 1: Representative DFT-Calculated Molecular Properties for this compound

| Property | Representative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -478.5 | Thermodynamic stability reference |

| Dipole Moment (Debye) | 3.5 D | Indicates polarity and potential for dipole-dipole interactions |

| HOMO Energy (eV) | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy (eV) | 1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap (eV) | 8.7 eV | Indicator of chemical reactivity and electronic excitation energy |

Note: These values are illustrative, based on typical results for similar small organic molecules, and represent the type of data generated from a DFT analysis.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "half-chair," where three atoms are coplanar, with the other two displaced on opposite sides of the plane. stackexchange.comdalalinstitute.com The energy difference between these forms in unsubstituted cyclopentane is very small, leading to rapid interconversion. stackexchange.com

For this compound, the two substituents on adjacent carbons significantly influence the conformational preference. The bulky carboxamide and hydroxyl groups will preferentially occupy positions that minimize steric hindrance. A computational conformational search would identify the most stable arrangements of the ring and the relative orientations of the substituent groups. The analysis would likely show a preference for conformations where the larger carboxamide group occupies a pseudo-equatorial position to reduce steric clashes. Intramolecular hydrogen bonding between the hydroxyl proton and the amide oxygen could further stabilize certain conformers, a hypothesis that can be rigorously tested by calculating the relative energies of all possible conformers.

Table 2: Illustrative Conformational Energy Analysis

| Conformer | Ring Pucker | Substituent Orientation (Carboxamide/Hydroxyl) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| 1 | Envelope | Pseudo-Equatorial / Pseudo-Axial | 0.00 | Most stable; potential for intramolecular H-bond |

| 2 | Half-Chair | Pseudo-Equatorial / Pseudo-Axial | 0.85 | Slightly higher energy ring pucker |

| 3 | Envelope | Pseudo-Axial / Pseudo-Equatorial | 2.50 | Significant steric strain from axial carboxamide group |

| 4 | Half-Chair | Pseudo-Axial / Pseudo-Equatorial | 3.20 | Highest steric strain |

Note: This table illustrates how computational analysis would rank the stability of different conformers. The actual energy differences would require specific calculations.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe static, minimum-energy states, molecular modeling and dynamics simulations provide insight into the molecule's behavior over time, especially in a biological or solution-phase environment. nih.gov

The this compound molecule has functional groups that are prime candidates for forming hydrogen bonds. The amide group has an N-H donor and a carbonyl oxygen acceptor, while the hydroxyl group has an O-H donor and an oxygen acceptor. Computational models can map the electrostatic potential surface of the molecule, highlighting the electron-rich (negative potential, H-bond acceptor) and electron-poor (positive potential, H-bond donor) regions. This allows for the prediction of how the molecule might interact with itself, forming dimers, or with solvent molecules like water. These interactions are critical for determining properties like solubility and the ability to cross biological membranes.

Table 3: Potential Hydrogen Bond Interactions

| Type | Donor Group | Acceptor Group | Environment |

|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Gas phase or non-polar solvent |

| Intermolecular | Amide (-NH) | Water (Oxygen) | Aqueous Solution |

| Intermolecular | Hydroxyl (-OH) | Water (Oxygen) | Aqueous Solution |

| Intermolecular | Water (Hydrogen) | Carbonyl Oxygen (C=O) | Aqueous Solution |

| Intermolecular | Water (Hydrogen) | Hydroxyl Oxygen (-OH) | Aqueous Solution |

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netmdpi.com An MD simulation of this compound in a water box would reveal how the molecule's conformation changes in an aqueous environment. frontiersin.org It would show the flexibility of the cyclopentane ring and the rotation of the substituent groups. Such simulations can track the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, providing a dynamic picture of its solvation shell. The trajectory from an MD simulation can be analyzed to determine the most populated conformational states in solution, which may differ from the gas-phase minimum energy structure due to solvent interactions.

Computational Approaches to Biological Target Interactions

A primary goal in studying novel chemical compounds is to understand their potential interactions with biological macromolecules like proteins. Computational methods, particularly molecular docking, are essential first steps in identifying potential biological targets. nih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein. nih.gov In a typical workflow, the 3D structure of this compound, derived from DFT optimization, would be computationally screened against a library of protein structures. The algorithm samples a vast number of possible binding poses and uses a scoring function to rank them based on estimated binding affinity. nih.govarxiv.org Favorable interactions, such as hydrogen bonds between the molecule's hydroxyl or amide groups and amino acid residues in the protein's binding site, along with favorable van der Waals contacts, would result in a high docking score. This in silico screening can generate hypotheses about the molecule's mechanism of action, which can then be prioritized for experimental validation. acs.org

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. mdpi.com For a molecule like this compound, docking studies would involve placing the 3D structure of the compound into the binding site of a target protein and evaluating the most likely binding pose based on a scoring function.

The process would typically involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A protein target of interest, for instance, an enzyme like cyclooxygenase (COX), which is a common target for anti-inflammatory drugs with carboxamide moieties, would be selected. researchgate.netmdpi.com The crystal structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the receptor, and various conformations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

For this compound, the hydroxyl and amide groups are expected to be key pharmacophoric features, likely forming hydrogen bonds with polar residues in an enzyme's active site. The cyclopentane ring provides a rigid scaffold that influences the compound's shape and potential for hydrophobic interactions. Studies on other carboxamide derivatives have shown that these interactions are crucial for their inhibitory activity against enzymes like COX-2. mdpi.com

Table 1: Hypothetical Molecular Docking Parameters for this compound against a Putative Target (Note: This table is illustrative as specific data for this compound is not available. The parameters are based on typical outputs from docking studies.)

| Parameter | Description | Hypothetical Value |

| Target Protein | The enzyme or receptor being targeted. | Cyclooxygenase-2 (COX-2) |

| PDB ID | Protein Data Bank identifier for the target structure. | e.g., 5IKT |

| Docking Software | The program used to perform the simulation. | AutoDock Vina |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. A more negative value indicates stronger binding. | -6.5 |

| Key Interacting Residues | Amino acids in the active site forming significant bonds with the ligand. | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the receptor. | 2 |

Computational Models for Enzyme Active Site Interactions

Computational models are essential for visualizing and understanding the intricate interactions between a ligand and the active site of an enzyme. colab.ws These models go beyond simple docking to analyze the electronic and steric compatibility of the ligand within the binding pocket. For this compound, modeling would focus on how its functional groups align with the catalytic residues of a target enzyme.

Key aspects of these models include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity. For this compound, the key features would be a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (carbonyl oxygen), and the hydrophobic cyclopentane core.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can provide a more accurate description of the electronic interactions, such as charge transfer and polarization, within the active site. The QM region would typically include the ligand and key catalytic residues, while the rest of the protein is treated with classical molecular mechanics.

Analysis of Surface Complementarity: Evaluating how well the shape of the ligand fits into the active site of the enzyme.

Studies on related alicyclic β-amino acids and their derivatives have highlighted the importance of hydrogen bonding patterns in their crystal structures, which can inform predictions about their interactions in a biological context. researchgate.net The cis configuration of the hydroxyl and carboxamide groups on the cyclopentane ring will enforce a specific spatial arrangement, which is a critical determinant for its fit into an enzyme's active site.

Molecular Dynamics of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.comnih.gov An MD simulation would start with the docked pose of this compound in the target protein's active site, and the system would be simulated for a period typically ranging from nanoseconds to microseconds.

The primary goals of an MD simulation in this context would be to:

Assess the Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the initial docked pose is stable over time.

Analyze the Dynamics of Interactions: MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify the formation of new interactions. mdpi.com

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy. mdpi.com

For this compound, an MD simulation could reveal how the flexibility of the cyclopentane ring and the rotation of the carboxamide group affect its interaction with the receptor. It would also show the role of water molecules in mediating the interaction between the ligand and the protein. While specific MD studies for this compound are not documented, research on other small molecule inhibitors demonstrates the power of this technique in validating docking results and providing a more realistic picture of the ligand-receptor interaction. nih.govresearchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex (Note: This table is for illustrative purposes to show typical data obtained from MD simulations.)

| Simulation Parameter | Description | Hypothetical Finding |

| Simulation Time | The total duration of the molecular dynamics run. | 100 ns |

| Ligand RMSD | Root-Mean-Square Deviation of the ligand's position relative to the initial pose. | Stable, with fluctuations < 2 Å |

| Protein RMSD | Root-Mean-Square Deviation of the protein's backbone atoms. | Stable after an initial equilibration period. |

| Key Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | OH...Ser530: 85%; NH...Arg120: 70% |

| MM/GBSA Binding Energy (kcal/mol) | A more refined calculation of binding free energy from the simulation trajectory. | -45.7 ± 3.2 |

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry is a critical determinant of biological activity, as molecular targets such as receptors and enzymes are chiral environments. wikipedia.orgresearchgate.net The relative orientation of the hydroxyl and carboxamide groups on the cyclopentane (B165970) ring in cis-2-Hydroxy-1-cyclopentanecarboxamide is paramount. The cis configuration places these two functional groups on the same face of the ring, leading to a specific three-dimensional arrangement that will be recognized differently by a biological target compared to its trans isomer.

The significance of stereoisomerism on biological activity is well-documented in various molecular systems. For instance, in studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, only the (5S, αS) isomers demonstrated significant antiplasmodial activity. mdpi.com The other diastereoisomers were found to be inactive, highlighting that a precise stereochemical configuration can be essential for molecular uptake and interaction with the biological target. mdpi.com In another example, the different stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a fentanyl analog, exhibit distinct biological activities. nih.gov

Furthermore, the biological potency of vitamin A ester isomers is highly dependent on the spatial arrangement, with a clear correlation between the location of a cis double bond and the observed activity. nih.gov This principle underscores that the specific geometry of the this compound scaffold is expected to be a primary driver of its potency and selectivity for any given biological target. Even subtle changes in the spatial relationship between the hydroxyl and carboxamide groups, as would be seen in the trans isomer, would likely lead to a significantly different, and often reduced, biological response. mdpi.com

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For this compound, the key pharmacophoric features are a hydrogen bond donor (the hydroxyl group and the amide N-H), a hydrogen bond acceptor (the hydroxyl oxygen and the amide carbonyl oxygen), and a hydrophobic aliphatic ring. The cis arrangement of the hydroxyl and carboxamide groups defines a specific spatial vector for these hydrogen-bonding features.

The process of pharmacophore modeling can be approached from two directions: ligand-based or structure-based. nih.gov In the absence of a known receptor structure, a ligand-based model can be developed by comparing the structures of known active molecules. nih.gov For derivatives of this compound, this would involve identifying the common structural motifs and their spatial relationships that are correlated with high activity.

A successful pharmacophore model for N-hydroxyphenyl acrylamides, for example, identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as the key features for inhibitory activity against human cancer leukemia K562 cells. researchgate.net This highlights the importance of correctly identifying and spatially mapping these interaction points. In designing new ligands based on the this compound scaffold, maintaining the relative orientation of the hydrogen bond donor and acceptor groups would be a critical starting point. Modifications could then be explored by adding other functional groups to probe for additional interactions with the target, such as hydrophobic or aromatic interactions. mdpi.com

Substituent Effects on Receptor Binding Affinity

The introduction of substituents onto the cyclopentane ring of this compound can significantly modulate its binding affinity for a receptor. These effects can be both electronic and steric in nature. For example, adding electron-withdrawing or electron-donating groups can alter the hydrogen-bonding strength of the nearby hydroxyl and amide groups.

A study on a series of substituted N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors revealed that modifying the electronic properties of substituents had a predictable effect on the hydrogen-bond donor strength of a sulfonamide group, which in turn correlated with binding affinity. nih.gov Similarly, for derivatives of this compound, a substituent that increases the acidity of the hydroxyl proton could lead to a stronger hydrogen bond with an acceptor group on a receptor, thereby increasing affinity.

The importance of the hydroxyl group itself in receptor binding has been demonstrated in studies of epoxymorphinan derivatives. The removal of a 3-hydroxy group from these molecules led to a significant decrease in binding affinity for opioid receptors. nih.gov This suggests that the hydroxyl group on the this compound scaffold is likely a critical anchor point for receptor interaction.

The following table, adapted from data on opioid receptor ligands, illustrates how the presence of a hydroxyl group and other substituents can impact binding affinity (Ki) nih.gov:

| Compound | R Group | 3-Hydroxy | KOR Ki (nM) | MOR Ki (nM) |

| 1a | H | Present | 0.25 | 2.5 |

| 6a | H | Absent | 1.8 | 65 |

| 1c | CN | Present | 0.15 | 1.2 |

| 6c | CN | Absent | 1.5 | 45 |

This table is for illustrative purposes to show the impact of a hydroxyl group on binding affinity in a different chemical series.

Modulation of Enzyme Inhibition and Selectivity

Structural modifications to this compound can also be used to tune its activity and selectivity as an enzyme inhibitor. The introduction of different substituents can alter the way the molecule fits into an enzyme's active site and interacts with key amino acid residues.

For example, in the development of cyclooxygenase (COX) inhibitors, subtle changes to the chemical structure can lead to significant differences in inhibitory concentration (IC50) and selectivity for COX-2 over COX-1. A study of novel isothiocyanate derivatives showed that specific compounds had high potency and selectivity for COX-2. nih.gov The selectivity index (SI), the ratio of IC50 for COX-1 to COX-2, is a key metric in these studies.

The table below, based on data for COX inhibitors, demonstrates how different derivatives can have varied inhibitory profiles nih.gov:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| I1 | 52.23 | 0.020 | 2611.5 |

| I1c | 64.56 | 0.025 | 2582.4 |

| Celecoxib (Reference) | >100 | 0.248 | >403 |

This table illustrates how structural modifications can impact enzyme inhibition and selectivity in a different class of compounds.

For this compound derivatives, the addition of hydrophobic or bulky groups could enhance binding in a hydrophobic pocket of an enzyme's active site, while the strategic placement of hydrogen-bonding groups could lead to new interactions with catalytic residues.

Correlation of Structural Modifications with in vitro Biological Responses

The ultimate goal of SAR studies is to establish a clear correlation between specific structural changes and the resulting in vitro biological responses. This involves systematically modifying the lead compound and measuring the impact on a relevant biological assay.

Based on the principles discussed, for the this compound scaffold, we can hypothesize the following correlations:

Stereochemistry: The trans isomer is expected to have significantly lower activity than the cis isomer due to the altered spatial relationship between the hydroxyl and carboxamide groups.

Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group would likely decrease activity if the hydroxyl is a key hydrogen bond donor for the biological target. Replacing it with a thiol or amino group would probe the tolerance for different types of hydrogen bonding.

Amide Group Modification: N-alkylation of the amide would remove a hydrogen bond donor and add steric bulk, which could either increase or decrease activity depending on the topology of the binding site. Converting the amide to a carboxylic acid or an ester would significantly alter the electronic and hydrogen bonding properties.

Ring Substitution: Adding small alkyl or halogen substituents to the cyclopentane ring could probe for hydrophobic pockets or steric constraints within the binding site. The position of these substituents would be critical, with different regioisomers expected to have different activities.

A study on 3-Br-acivicin derivatives provides a concrete example of how structural changes correlate with in vitro activity. The natural (5S, αS) isomer of the ester derivative was approximately 10-fold more potent against P. falciparum than its enantiomer, while other diastereoisomers were inactive. mdpi.com This demonstrates a strong correlation between stereochemistry and biological response.

The following interactive table summarizes hypothetical in vitro responses based on modifications to the this compound core structure, drawing parallels from the behavior of analogous systems.

| Modification | Expected Impact on Activity | Rationale |

|---|---|---|

| trans-isomer | Likely decrease | Altered spatial orientation of key functional groups. |

| O-methylation | Likely decrease | Loss of hydrogen bond donor capability. |

| N-methylation | Variable | Loss of H-bond donor, addition of steric bulk. |

| Hydrolysis to carboxylic acid | Significant change | Introduction of negative charge and different H-bonding pattern. |

| 4-fluoro substitution | Potentially increase | May enhance binding through favorable electronic interactions or by modulating pKa. |

| 4-methyl substitution | Variable | Probes for hydrophobic pockets; may cause steric hindrance. |

Biological Activity and Mechanistic Investigations Preclinical Focus

Enzyme Inhibition Studies

Inhibition of Fatty Acid Synthase (FAS) in Cell Lines

There is no specific information available in the public research domain detailing the inhibition of Fatty Acid Synthase (FAS) by cis-2-Hydroxy-1-cyclopentanecarboxamide.

Fatty Acid Synthase is a critical enzyme in the de novo synthesis of lipids, and its inhibition is a known strategy for inducing apoptosis in cancer cells. mdpi.com Research into FAS inhibitors has identified various chemical structures that can block its activity, leading to an accumulation of substrates like malonyl-CoA, which can trigger cytotoxicity. mdpi.com However, studies explicitly evaluating this compound for this activity have not been identified. The general class of cyclopropane (B1198618) fatty acid synthases, which are involved in fatty acid metabolism, has been studied, but this is distinct from the inhibition of human FAS by the specified compound. nih.govfrontiersin.org

Modulation of Thymidine Kinase Activity

No preclinical data was found regarding the modulation of Thymidine Kinase (TK) activity by this compound.

Thymidine kinase is a key enzyme in the DNA salvage pathway and is crucial for cell division. wikipedia.org Its two forms, TK1 and TK2, are important for nucleotide metabolism and the activation of certain antiviral and anticancer drugs. nih.gov While TK1 is a well-established marker for cell proliferation and a target in cancer therapy, research linking cyclopentanecarboxamide (B1346233) derivatives, specifically this compound, to the modulation of its activity is not available in published literature. wikipedia.orgnih.gov

Inhibition of Monoamine Oxidase (MAO) and Phenylethanolamine N-Methyltransferase (PNMT)

There is no available scientific evidence to suggest that this compound inhibits either Monoamine Oxidase (MAO) or Phenylethanolamine N-Methyltransferase (PNMT).

MAO inhibitors are a known class of drugs used in the treatment of neuropsychiatric disorders. nih.gov Research into novel MAO inhibitors has explored various chemical scaffolds, including chromone (B188151) and benzoxazole (B165842) derivatives, but does not mention cyclopentanecarboxamides. nih.govresearchgate.net Similarly, while inhibitors of PNMT, the enzyme that synthesizes epinephrine, are of scientific interest, the available literature does not connect this activity to this compound.

Receptor Modulatory Activity

Modulation of δ Opioid Receptors

There is no publicly accessible preclinical information that indicates this compound modulates δ (delta) opioid receptors.

The δ opioid receptor is a therapeutic target for managing pain and emotional disorders, with research focused on developing selective agonists. nih.govmdpi.com This receptor is a G protein-coupled receptor (GPCR) that, upon activation, can decrease neuronal activity. nih.govnih.gov While a vast number of compounds, including various peptide and non-peptide structures, have been evaluated for δ opioid receptor activity, the cyclopentanecarboxamide structure, and specifically this compound, is not mentioned in the available literature as a modulator of this receptor.

Interaction with AMPA Receptors: Electrophysiological and in silico Analysis

No publicly available electrophysiological or in silico analysis data currently describes the interaction between this compound and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The role of AMPA receptors in mediating fast synaptic transmission in the central nervous system is well-established, and they are a frequent target for novel therapeutic agents. However, the potential for this specific compound to modulate AMPA receptor activity remains uninvestigated in the reviewed literature.

Signaling Pathway Modulation (e.g., cADPR/Ryanodine Receptor System)

There is no available research detailing the effects of this compound on the cyclic adenosine (B11128) diphosphate-ribose (cADPR)/Ryanodine Receptor (RyR) signaling system. This pathway is a crucial mechanism for intracellular calcium mobilization from the endoplasmic reticulum, playing a significant role in numerous cellular processes. nih.govnih.gov The cADPR-mediated activation of RyR channels is integral to cellular signaling in various tissues. nih.govnih.gov Without specific studies, it is unknown whether this compound can influence this complex signaling cascade.

Cellular Activity and Mechanisms in in vitro Models

Detailed in vitro investigations into the cellular activities of this compound are notably absent from the current body of scientific literature.

Induction of Apoptosis and Cell Cycle Regulation in Specific Cell Lines

No studies were found that examined the potential of this compound to induce apoptosis or regulate the cell cycle in any specific cell lines. The process of apoptosis is a critical cellular mechanism, and its dysregulation is implicated in various diseases. Many chemical agents exert their therapeutic effects by modulating apoptotic pathways or interfering with cell cycle progression. However, the activity of this compound in this context has not been reported.

Antioxidant Properties: Free Radical Scavenging

The antioxidant potential and free radical-scavenging capabilities of this compound have not been documented. Antioxidant compounds play a vital role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). Various assays are commonly used to determine the efficacy of substances in scavenging free radicals, but no such data exists for the compound .

Anti-inflammatory Effects in Cellular Assays

There is no evidence from cellular assays to support any anti-inflammatory effects of this compound. In vitro models are frequently used to screen compounds for their ability to inhibit key inflammatory mediators and pathways. The absence of such studies means that the potential of this compound to modulate inflammatory responses at a cellular level is currently unknown.

Antimicrobial Activity Against Select Microorganisms

No research has been published detailing the antimicrobial activity of this compound against any select microorganisms. The discovery of new antimicrobial agents is a critical area of research, but this particular compound has not been evaluated for its potential to inhibit the growth of bacteria, fungi, or other microbes.

Preclinical Efficacy in Animal Models (e.g., Tumor Models)

Extensive searches of scientific literature and publicly available data have been conducted to ascertain the preclinical efficacy of the chemical compound this compound in animal tumor models. These investigations aimed to identify research detailing the in vivo antitumor activities of this specific molecule.

Despite a thorough review of existing research, no studies reporting the evaluation of this compound in preclinical animal models of cancer have been identified. Consequently, there is no available data to present regarding its efficacy, such as tumor growth inhibition or survival benefits in such models. The scientific community has not published findings on this particular compound's performance in in vivo cancer studies.

Therefore, it is not possible to provide detailed research findings or data tables related to the preclinical efficacy of this compound in tumor models. Further research would be required to determine if this compound possesses any antitumor properties in a preclinical setting.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount for the broader investigation and application of cis-2-Hydroxy-1-cyclopentanecarboxamide. Future research will likely pivot from traditional methods towards more innovative and sustainable synthetic strategies.

Key areas of exploration include: